

Introduction: The Role of Decamethylbarium in Advanced Synthesis

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>Bis(pentamethylcyclopentadienyl)barium</i> |
| CAS No.: | 112379-49-4 |
| Cat. No.: | B1142148 |

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Bis(pentamethylcyclopentadienyl)barium, commonly referred to as $\text{Ba}(\text{Cp}^*)_2$ or decamethylbarium, is a highly reactive organometallic complex. In modern chemical development, it serves as a premier precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of barium-containing perovskites (such as BaTiO_3)[1], and as a soluble barium source for advanced chalcogenides like BaZrS_3 [2]. It is also utilized as a catalyst in the ring-opening polymerization of cyclic esters.

Because the Ba^{2+} ion is exceptionally large and electropositive, $\text{Ba}(\text{Cp})_2$ typically adopts a bent sandwich structure with a ring centroid–metal–ring centroid angle of approximately 148° [3]. Due to its extreme sensitivity to moisture and oxygen, verifying the purity and coordination state of $\text{Ba}(\text{Cp})_2$ via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality-control step before deploying it in sensitive catalytic or deposition workflows.

Comparative Analysis: $\text{Ba}(\text{Cp}^*)_2$ vs. Alternative Barium Precursors

When selecting a barium precursor, researchers must balance volatility, thermal stability, and solubility. The table below objectively compares $\text{Ba}(\text{Cp})_2$ against other standard alternatives, highlighting why NMR characterization of the Cp variant is uniquely critical.

| Precursor | Structural Characteristics | Volatility / ALD Utility | NMR Signature & Characterization Focus |
|--|---|--|---|
| $\text{Ba}(\text{Cp})_2$ (Unsubstituted) | Polymeric, highly insoluble solid. | Poor volatility; decomposes before sublimation. | Extremely difficult to characterize via solution NMR due to insolubility. |
| $\text{Ba}(\text{thd})_2$ (β -diketonate) | Monomeric/oligomeric depending on adducts. | High volatility; standard for oxide CVD, but leaves carbon/oxygen impurities. | Broad alkyl peaks; NMR used primarily to quantify degradation (aging) over time. |
| $\text{Ba}(\text{Cp}^*)_2$ * (Decamethyl) | Monomeric bent sandwich; often forms adducts like $\text{Ba}(\text{Cp}^*)_2(\text{THF})_2$ [1]. | Excellent volatility (sublimes $\sim 160^\circ\text{C}$); ideal for high-purity ALD[1]. | Sharp singlets; NMR is critical to verify the presence/absence of coordinated solvent (e.g., THF, DME). |
| $\text{Ba}(\text{tBu}_3\text{Cp})_2$ | Highly sterically hindered, strictly monomeric. | Superior volatility (sublimes $\sim 120^\circ\text{C}$); lower thermal stability[1]. | Complex multiplet splitting; high synthetic cost limits widespread use. |

Key Takeaway: $\text{Ba}(\text{Cp}^*)_2$ offers the optimal balance of volatility and synthetic accessibility. However, because it readily forms adducts (e.g., with THF or 1,2-dimethoxyethane) to saturate the large Ba^{2+} coordination sphere, ^1H and ^{13}C NMR are essential to determine the exact stoichiometry of the bulk material.

Quantitative NMR Data Reference

The following table summarizes the expected chemical shifts for pure $\text{Ba}(\text{Cp}^*)_2$ coordinated with THF.

Note: Chemical shifts may vary slightly depending on the exact concentration and the deuterated solvent used (typically THF- d_8 or C_6D_6).

| Nucleus | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Causality / Structural Implication |
|---------------------|----------------------------------|--------------|-------------|-----------------------------|--|
| ^1H NMR | ~1.95 - 2.05 | Singlet | 30H | $\text{C}_5(\text{CH}_3)_5$ | The equivalence of all 30 protons confirms rapid rotation of the Cp^* rings on the NMR timescale. |
| ^1H NMR | ~3.60 | Multiplet | 8H | THF (O- CH_2) | Indicates the presence of coordinated THF[Ba(Cp) $_2$ (THF) $_2$][1]. |
| ^1H NMR | ~1.75 | Multiplet | 8H | THF (C- CH_2) | Secondary protons of coordinated THF. |
| ^{13}C NMR | ~112.0 - 115.0 | Singlet | 10C | $\text{C}_5(\text{CH}_3)_5$ | Aromatic ring carbons. Shifted downfield relative to neutral CpH due to anionic character. |
| ^{13}C NMR | ~11.5 - 12.5 | Singlet | 10C | $\text{C}_5(\text{CH}_3)_5$ | Methyl carbons. |

Experimental Protocol: Air-Free NMR Sample Preparation

Because $\text{Ba}(\text{Cp})_2$ degrades instantly upon exposure to atmospheric moisture—forming insoluble $\text{Ba}(\text{OH})_2$ and neutral pentamethylcyclopentadiene (CpH)—the following self-validating protocol must be executed using rigorous Schlenk or glovebox techniques.

Step 1: Solvent Selection and Preparation

- Action: Select THF- d_8 or C_6D_6 . Dry the solvent over Na/K alloy and vacuum-transfer it into a Strauss flask.
- Causality: Halogenated solvents (like CDCl_3) must be strictly avoided as they will violently react with the highly nucleophilic Cp^* anion. THF- d_8 is preferred as it actively coordinates to the Ba^{2+} center, breaking up any potential solid-state oligomers and providing sharp, easily resolvable peaks.

Step 2: Sample Weighing (Inert Atmosphere)

- Action: Inside an argon-filled glovebox (O_2 and $\text{H}_2\text{O} < 1$ ppm), weigh 10–15 mg of $\text{Ba}(\text{Cp}^*)_2$ into a clean, oven-dried 2-dram vial.
- Causality: Using an Argon atmosphere is critical; Barium is highly electropositive and can react with N_2 gas over time to form nitrides.

Step 3: Dissolution and Transfer

- Action: Add 0.6 mL of the dried deuterated solvent to the vial. Swirl gently until the yellow crystals are fully dissolved. Transfer the homogeneous solution to a J. Young NMR tube.
- Causality: A J. Young tube features a PTFE valve that creates a hermetic seal. Standard plastic NMR caps are highly permeable to oxygen and will result in sample degradation during transport from the glovebox to the spectrometer.

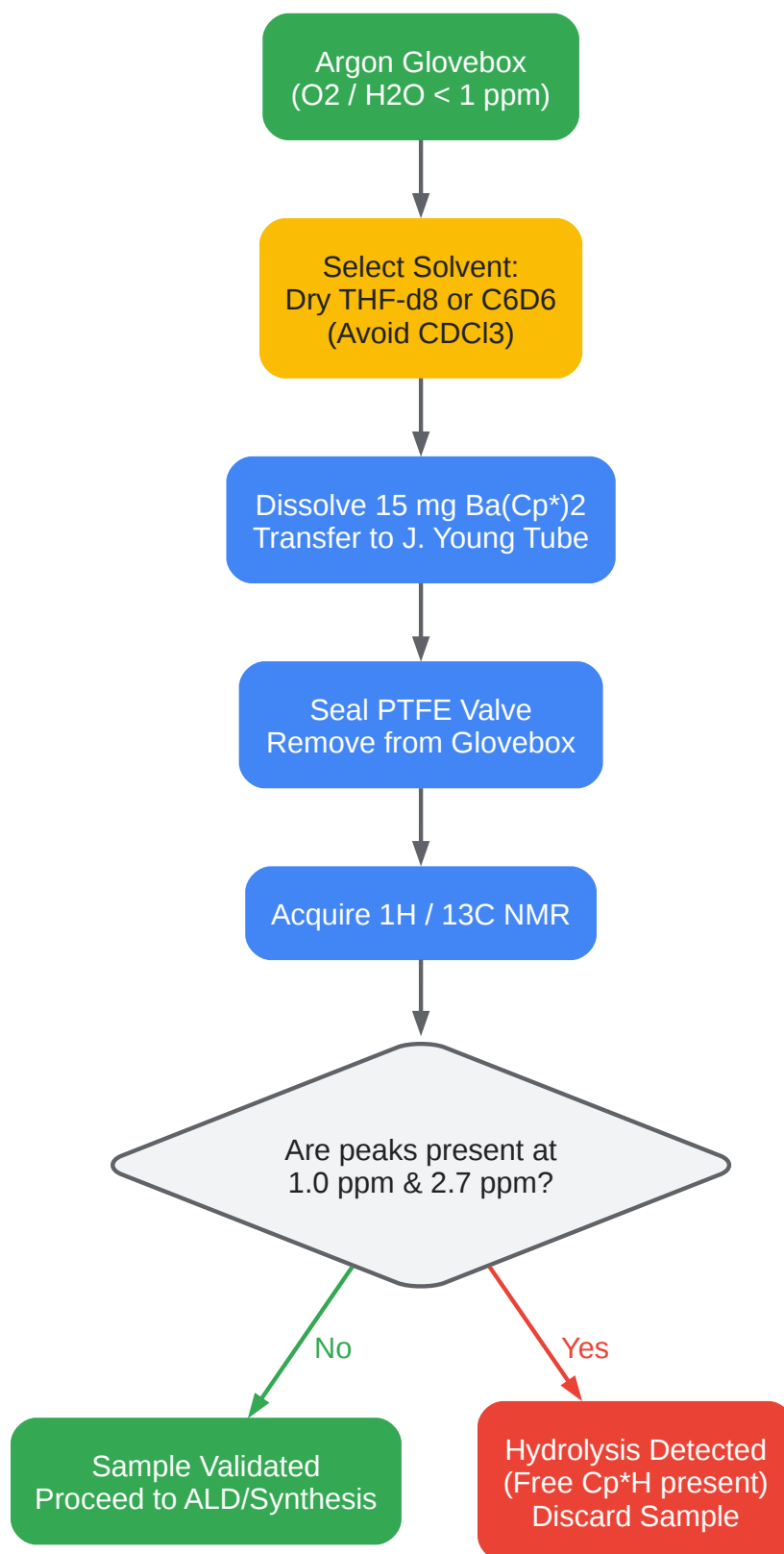
Step 4: Acquisition and Self-Validation

- Action: Acquire standard ^1H and ^{13}C spectra.

- Validation Check: Inspect the ^1H spectrum at ~ 1.0 ppm (doublet) and ~ 2.7 ppm (multiplet). The presence of these peaks indicates neutral Cp^*H . If these are observed, your sample has undergone hydrolysis, and the system integrity (either the glovebox atmosphere or the solvent dryness) has been compromised.

Workflow Visualization

Below is the logical workflow for the structural validation of $\text{Ba}(\text{Cp}^*)_2$.



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Caption: Air-free NMR preparation workflow and self-validation logic for Ba(Cp)₂ characterization.*

References

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Sources

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